Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-
Description
The compound "Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-" is an acyclic nucleoside phosphonate analog characterized by a purine base (6-aminopurine) linked via a 4-methoxybutoxy chain to a phosphonic acid group.
Properties
CAS No. |
643029-05-4 |
|---|---|
Molecular Formula |
C11H18N5O5P |
Molecular Weight |
331.27 g/mol |
IUPAC Name |
[2-(6-aminopurin-9-yl)-4-methoxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C11H18N5O5P/c1-20-3-2-8(4-21-7-22(17,18)19)16-6-15-9-10(12)13-5-14-11(9)16/h5-6,8H,2-4,7H2,1H3,(H2,12,13,14)(H2,17,18,19) |
InChI Key |
GVIQPXIHOVVISX-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(COCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Preparation Methods
Method 1: Heating Reactants in Solvent
This method involves heating a mixture of reactants in a solvent under controlled temperature and pressure conditions. The typical reactants include formaldehyde, ammonium chloride, and phosphorous acid.
- Temperature: Approximately 110 °C
- Reaction Time: Optimized to ensure maximum yield while minimizing by-products.
- Combine formaldehyde with ammonium chloride in the presence of phosphorous acid.
- Heat the reaction mixture to the specified temperature.
- Maintain the reaction for a duration that allows for complete conversion of reactants.
Method 2: Esterification Reaction
This method focuses on the esterification of protected amino acids with phosphonic acid derivatives.
- Protect the amino group of an amino acid (e.g., L-alanine) using di-tert-butyl dicarbonate.
- Conduct esterification with alcohols such as 4-methoxy-1-butanol in the presence of thionyl chloride.
- Deprotect the amino group using trifluoroacetic acid in methanol.
- React the resulting amino ester with phosphonic acid derivatives.
Chemical Reactions:
The following reactions depict key steps in this method:
$$
\text{Protected Amino Acid} + \text{Alcohol} \xrightarrow{\text{Thionyl Chloride}} \text{Amino Ester}
$$
$$
\text{Amino Ester} + \text{Phosphonic Acid Derivative} \rightarrow \text{Target Phosphonic Acid}
$$
Research Findings
Recent studies have evaluated the biological activity of phosphonic acids derived from purine structures, including [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-phosphonic acid. These compounds exhibit significant antiviral properties, particularly against HIV, highlighting their therapeutic potential.
Yield Optimization
Research indicates that optimizing reaction parameters such as temperature and time can significantly enhance yield:
| Reaction Parameter | Optimal Value |
|---|---|
| Temperature | 110 °C |
| Time | Variable |
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonic acid group.
Reduction: Reduction reactions can modify the purine base or the phosphonic acid group.
Substitution: The methoxybutoxy chain can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with different oxidation states, while substitution reactions can produce a variety of substituted phosphonic acid compounds .
Scientific Research Applications
Pharmaceutical Applications
Antiviral Activity
One of the most notable applications of this phosphonic acid derivative is in the development of antiviral agents, especially against HIV. Research indicates that compounds derived from phosphonic acids can enhance the efficacy of nucleoside and nucleotide analogs by improving their phosphorylation by endogenous enzymes. For instance, conjugates of phosphonic acid with fatty acids have shown increased anti-HIV activity compared to their parent compounds. A study demonstrated that myristic acid conjugates exhibited significantly higher activity against multidrug-resistant HIV strains than their unmodified counterparts .
Mechanism of Action
The mechanism underlying the enhanced activity involves alterations in cellular uptake and interference with post-translational modifications of viral proteins. The incorporation of fatty acyl groups into nucleoside analogs not only improves bioavailability but also modifies the pharmacokinetic profiles, leading to more effective treatment options for HIV .
Agricultural Applications
Herbicides and Pesticides
Phosphonic acids are increasingly utilized in the agricultural sector as active ingredients in herbicides and pesticides. The unique properties of these compounds allow for targeted action against specific pests or weeds while minimizing environmental impact. For example, phosphonic acid derivatives have been found effective in controlling fungal pathogens in crops, enhancing both yield and quality .
Nutrient Delivery
Moreover, phosphonic acids can serve as carriers for essential nutrients in fertilizers, improving nutrient absorption in plants. This application is particularly beneficial for crops that require specific nutrient profiles for optimal growth .
Chemical Synthesis
Catalysts in Organic Reactions
In chemical synthesis, phosphonic acids are employed as catalysts due to their ability to stabilize transition states during reactions. This property facilitates various organic transformations, including esterification and amination processes. The versatility of these compounds allows chemists to design more efficient synthetic pathways for complex molecules .
Data Tables
Case Studies
-
Anti-HIV Activity Study
A study published in MDPI evaluated various phosphonic acid derivatives for their anti-HIV activity. The results indicated that specific conjugates exhibited over 99% inhibition at low concentrations, making them promising candidates for further development as therapeutic agents against HIV . -
Agricultural Efficacy Study
Research on the application of phosphonic acid-based fertilizers demonstrated significant improvements in crop yield and resistance to pathogens when compared to traditional fertilizers. The study highlighted the dual benefit of enhanced nutrient delivery and pathogen control . -
Synthesis Optimization Study
A recent investigation focused on optimizing synthetic routes involving phosphonic acids as catalysts. The findings revealed that using these compounds reduced reaction times and increased yields significantly compared to conventional methods .
Mechanism of Action
The mechanism of action of phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties .
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Tenofovir ([[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic acid)
- Key Difference: Tenofovir has a shorter 1-methylethoxy chain compared to the target compound’s 4-methoxybutoxy group.
- Impact: The methyl branch in Tenofovir enhances metabolic stability but may limit cellular uptake. The target compound’s linear chain could improve membrane permeability .
(b) Adefovir ({[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonic acid)
- Key Difference : Adefovir’s ethoxy chain lacks the methoxy substituent and is shorter.
- Impact : Shorter chains correlate with reduced potency against hepatitis B virus (HBV) but lower nephrotoxicity. The methoxy group in the target compound may modulate renal transporter interactions .
(c) GS-9148 ({[(2R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxy}methyl)phosphonic acid)
- Key Difference : GS-9148 features a fluorinated cyclic furanyl group instead of a linear alkoxy chain.
- Impact : The fluorine atom and cyclic structure enhance binding to viral DNA polymerases, offering activity against drug-resistant HIV strains. The target compound’s linear chain may lack this conformational advantage .
(d) Discontinued Ethoxy Analog ((2-(6-Amino-9H-purin-9-yl)ethoxy)-methyl)phosphonic acid)
- Key Difference : This compound has a simple ethoxy chain without methoxy or branching.
- Impact : Its discontinuation highlights the importance of chain length and substituents in balancing efficacy and toxicity. The target compound’s extended chain may address these limitations .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₂H₂₀N₅O₄P | 329.29 | 4-Methoxybutoxy | 1.48 |
| Tenofovir | C₉H₁₄N₅O₄P | 287.22 | 1-Methylethoxy | 0.95 |
| Adefovir | C₈H₁₂N₅O₄P | 273.18 | Ethoxy | 0.82 |
| GS-9148 | C₉H₁₂FN₅O₄P | 304.19 | Fluorinated furanyl | 1.12 |
- Solubility: The target compound’s higher molecular weight and methoxy group may reduce aqueous solubility compared to Tenofovir but improve lipid bilayer penetration.
- Acid Dissociation Constant (pKa) : Predicted pKa ~2.37 for the phosphonic acid group, similar to analogs, ensuring ionization at physiological pH for target binding .
Biological Activity
Phosphonic acids are a class of compounds known for their biological activity, particularly due to their structural similarity to phosphate groups. The compound Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]- is of particular interest due to its potential applications in medicinal chemistry and agriculture. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Structural Characteristics
The compound features a phosphorus atom bonded to three oxygen atoms, with two hydroxyl groups and one double-bonded oxygen (P=O). Its structure includes a purine derivative, which enhances its interaction with biological targets. The amino group in the purine ring plays a crucial role in influencing these interactions and may lead to therapeutic applications.
Mechanisms of Biological Activity
Phosphonic acids exhibit various biological activities primarily due to their ability to mimic phosphate groups. This mimicry allows them to interfere with enzyme activities and cellular signaling pathways. Research indicates that phosphonic acids can inhibit specific enzymes involved in nucleic acid metabolism, which is vital for their potential use as antiviral agents.
Key Mechanisms:
- Enzyme Inhibition : Phosphonic acids can act as competitive inhibitors for enzymes that utilize phosphate substrates.
- Cellular Signaling Interference : By mimicking phosphates, these compounds can disrupt normal signaling pathways within cells.
- Antiviral Activity : Certain phosphonic acid derivatives have shown promise in inhibiting viral replication, particularly in the context of HIV.
Research Findings
Research has demonstrated the diverse applications and biological activities of phosphonic acids. Below are some significant findings from recent studies:
Case Studies
- Anti-HIV Activity : A study on 4(S)-(6-amino-9H-purin-9-yl)tetrahydrofuran-2(S)-ylmethyl phosphonic acid showed significant inhibition of HIV reverse transcriptase, demonstrating the effectiveness of phosphonate analogs in antiviral therapy .
- Antibacterial Properties : The discovery of argolaphos, a broad-spectrum antibacterial phosphonopeptide composed of aminomethylphosphonate linked to rare amino acids, showcases the potential for phosphonic acids in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
